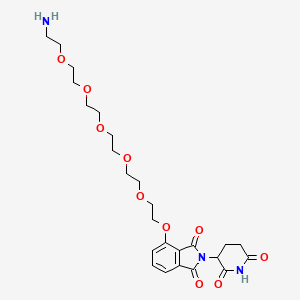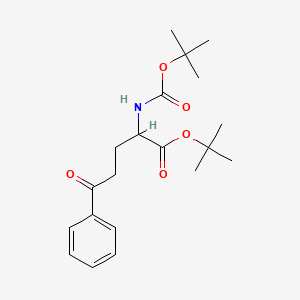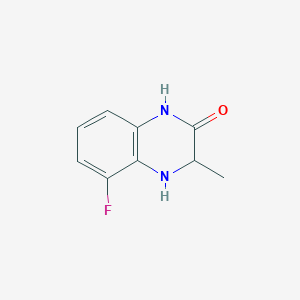
(R)-5-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a fluorinated heterocyclic compound It is characterized by the presence of a quinoxaline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including halogenation, nucleophilic substitution, and cyclization .
Industrial Production Methods
Industrial production of ®-5-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
®-5-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring, leading to different hydrogenated products.
Substitution: The fluorine and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce dihydroquinoxaline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinoxaline analogs .
科学的研究の応用
®-5-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.
Industry: It is used in the development of advanced materials and chemical sensors .
作用機序
The mechanism of action of ®-5-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The pathways affected by the compound depend on its specific application, such as inhibiting microbial growth or inducing apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Similar compounds include other fluorinated quinoxalines and methyl-substituted quinoxalines. Examples are 5-Fluoroquinoxaline and 3-Methylquinoxaline.
Uniqueness
®-5-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups enhances its stability and reactivity compared to non-fluorinated or non-methylated analogs .
特性
分子式 |
C9H9FN2O |
|---|---|
分子量 |
180.18 g/mol |
IUPAC名 |
5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H9FN2O/c1-5-9(13)12-7-4-2-3-6(10)8(7)11-5/h2-5,11H,1H3,(H,12,13) |
InChIキー |
DLNRTFMIWCVDRC-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)NC2=C(N1)C(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B14778452.png)

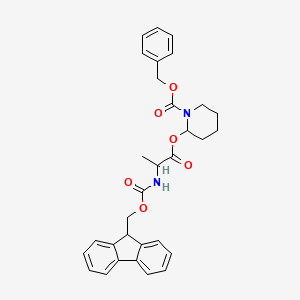

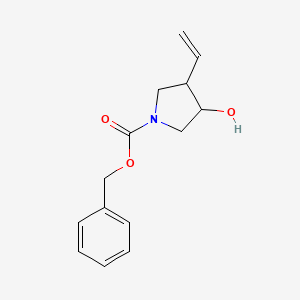
![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14778480.png)
![(3bR,9bS)-6-hydroxy-7-isopropyl-9b-methyl-3b,4,10,11-tetrahydrophenanthro[2,1-c]furan-1,5(3H,9bH)-dione](/img/structure/B14778490.png)

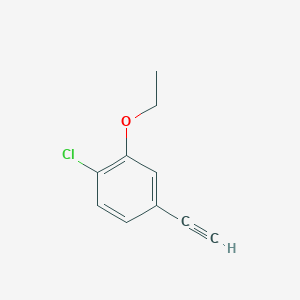
![3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14778504.png)

![2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide](/img/structure/B14778506.png)
